6-Phenyl-2-({1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
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Overview
Description
6-Phenyl-2-({1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C22H23N3O2S and its molecular weight is 393.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Researchers have developed novel compounds with structures akin to "6-Phenyl-2-({1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one," focusing on their synthesis and evaluation for various biological activities. For instance, the synthesis of new [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones demonstrated potential analgesic and anti-inflammatory activities, highlighting the significance of such compounds in medicinal chemistry (Demchenko et al., 2015).
Pharmacological Screening
Another study on thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine revealed good analgesic and antiparkinsonian activities, comparable to reference drugs Valdecoxib® and Benzatropine®. This emphasizes the potential therapeutic applications of pyridine derivatives in managing pain and Parkinson's disease (Amr et al., 2008).
Antimicrobial and Anticancer Activities
Further research into substituted Spiro Pyrazolethieno, Pyrimidinethieno, and Benzodiazepinethieno Pyridazine Derivatives showcased their antimicrobial activities. Certain compounds within this study showed notable antibacterial and antifungal activities, suggesting their use in developing new antimicrobial agents (Faty et al., 2010). Additionally, compounds synthesized from 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile were evaluated for their antibacterial and antitumor activities, underscoring the diverse pharmacological potential of such compounds (Elewa et al., 2021).
Molecular Docking and In Vitro Screening
Moreover, the synthesis, molecular docking, and in vitro screening of new Triazolopyridine, Pyridotriazine, and Pyridine–Pyrazole Hybrid Derivatives highlighted their antimicrobial and antioxidant activities. These findings support the exploration of pyridine derivatives as candidates for drug development, targeting various diseases including microbial infections and oxidative stress-related conditions (Flefel et al., 2018).
Safety and Hazards
Future Directions
Mechanism of Action
Thiophene Derivatives
The compound contains a thiophene ring, which is a five-membered heterocyclic compound containing a sulfur atom . Thiophene derivatives are known to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Imidazole Derivatives
The compound also contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Properties
IUPAC Name |
6-phenyl-2-[[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c26-21-9-8-20(18-5-2-1-3-6-18)23-25(21)16-17-10-12-24(13-11-17)22(27)15-19-7-4-14-28-19/h1-9,14,17H,10-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZGMKXWOIFDGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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